5-Bromo-4-nitrothiophene-2-carbaldehyde
Description
Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Materials Science
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, has garnered significant attention in organic synthesis and materials science. Its structural resemblance to benzene (B151609) allows it to act as a bioisostere in medicinal chemistry, where the thiophene ring can be substituted for a benzene ring in biologically active compounds, often leading to improved pharmacological profiles. Thiophene derivatives are integral to a wide array of pharmaceuticals and agrochemicals.
In materials science, the electron-rich nature of the thiophene ring makes it an excellent building block for conducting polymers and organic semiconductors. These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. The ability to tune the electronic properties of thiophene-based materials through substitution allows for the precise design of materials with desired functionalities.
Overview of Halogenated and Nitrated Thiophenes in Contemporary Research
The introduction of halogen and nitro groups onto the thiophene ring significantly modifies its chemical reactivity and physical properties, opening up new avenues for research and application.
Halogenated Thiophenes: Brominated thiophenes, in particular, are valuable intermediates in organic synthesis. The bromine atom can be readily substituted through various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures. This reactivity is extensively utilized in the synthesis of pharmaceuticals, liquid crystals, and conjugated polymers. For instance, 5-Bromothiophene-2-carbaldehyde (B154028) serves as a precursor in the synthesis of various biologically active molecules.
Nitrated Thiophenes: The nitro group is a strong electron-withdrawing group that deactivates the thiophene ring towards electrophilic substitution and activates it towards nucleophilic substitution. This altered reactivity is exploited in synthetic strategies to introduce nucleophiles at specific positions. Furthermore, nitrothiophenes are key intermediates in the synthesis of amino- and other nitrogen-containing thiophene derivatives, which are of interest in medicinal chemistry. 5-Nitrothiophene-2-carbaldehyde, for example, is a precursor for compounds with potential therapeutic effects. researchgate.net
Structural Context of 5-Bromo-4-nitrothiophene-2-carbaldehyde within Thiophene Chemistry
This compound is a trisubstituted thiophene derivative featuring an aldehyde group at the 2-position, a nitro group at the 4-position, and a bromine atom at the 5-position. The specific placement of these substituents dictates the molecule's electronic properties and reactivity.
The aldehyde and nitro groups are both electron-withdrawing, which significantly influences the electron density distribution within the thiophene ring. The bromine atom, while also electron-withdrawing through induction, can donate electron density through resonance. The interplay of these electronic effects makes this compound a unique chemical entity.
The synthesis of this specific isomer is not widely documented, but its structure suggests a plausible synthetic route involving the electrophilic substitution of a pre-existing disubstituted thiophene. For instance, the nitration of 5-Bromothiophene-2-carbaldehyde would be a logical approach. In this reaction, the aldehyde group at the 2-position and the bromine at the 5-position would direct the incoming nitro group. The aldehyde is a deactivating group, and its directing effect would favor substitution at the 4-position.
Below is a data table summarizing the properties of the related precursor molecules, which provides context for the properties of this compound.
| Property | 5-Bromothiophene-2-carbaldehyde | 5-Nitrothiophene-2-carbaldehyde |
| Molecular Formula | C5H3BrOS | C5H3NO3S |
| Molecular Weight | 191.05 g/mol | 157.15 g/mol |
| CAS Number | 4701-17-1 | 4521-33-9 |
| Appearance | Colorless to pale yellow liquid/solid | Yellowish solid |
| Melting Point | 55 °C | 75-77 °C |
| Boiling Point | 105-107 °C at 11 mmHg | 118-120 °C at 3-4 Torr |
This table presents data for related compounds to provide a comparative context.
The unique substitution pattern of this compound makes it a potentially valuable intermediate for the synthesis of more complex, biologically active molecules and functional materials. The presence of three distinct functional groups offers multiple sites for further chemical modification.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNTCADPSCOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570262 | |
| Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79456-86-3 | |
| Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 4 Nitrothiophene 2 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 5-bromo-4-nitrothiophene-2-carbaldehyde reveals several potential synthetic pathways. The primary disconnections involve the carbon-carbon bond of the carbaldehyde group and the carbon-halogen and carbon-nitrogen bonds of the bromo and nitro substituents, respectively.
One logical disconnection is the formyl group, suggesting a formylation reaction as a late-stage step. This leads to the precursor 2-bromo-3-nitrothiophene. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a feasible approach. ijpcbs.comorganic-chemistry.orgwikipedia.org
Alternatively, the bromo and nitro groups can be disconnected, leading to precursors such as 4-nitrothiophene-2-carbaldehyde (B2957118) or 5-bromothiophene-2-carbaldehyde (B154028). The challenge then lies in the regioselective introduction of the remaining substituent onto a thiophene (B33073) ring already bearing two functional groups. The directing effects of the existing substituents will govern the outcome of these electrophilic substitution reactions.
A third approach involves the derivatization of a related thiophene carbaldehyde, such as 5-nitrothiophene-2-carbaldehyde, through a sequence of reactions to introduce the bromo group at the C4 position. This would likely involve a multi-step process to achieve the desired substitution pattern.
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound can be envisioned through sequential functionalization of a thiophene precursor or by a multi-step approach starting from an already substituted thiophene.
A plausible, though challenging, route would involve the sequential bromination and nitration of thiophene-2-carbaldehyde (B41791). The order of these reactions is crucial due to the directing effects of the substituents. The formyl group is a meta-director, while the bromo group is an ortho, para-director.
Starting with thiophene-2-carbaldehyde, bromination typically occurs at the 5-position to yield 5-bromothiophene-2-carbaldehyde. chemicalbook.com Subsequent nitration of this intermediate would be influenced by both the bromo and formyl groups. The bromo group would direct the incoming nitro group to the 4-position, while the formyl group would direct it to the 4-position as well (meta to the formyl group). This convergence of directing effects suggests that nitration of 5-bromothiophene-2-carbaldehyde could potentially yield the desired this compound. However, the deactivating nature of the formyl group can make the nitration reaction challenging, potentially requiring harsh conditions that could lead to side reactions or decomposition.
A more controlled approach involves starting with a pre-functionalized thiophene ring and introducing the remaining substituents in a stepwise manner. One such strategy begins with the synthesis of 2-bromo-3-nitrothiophene. This intermediate can then be subjected to a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 5-position. The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a mild formylating agent suitable for electron-rich heterocycles. semanticscholar.org The bromine at the 2-position and the nitro group at the 3-position would activate the 5-position towards electrophilic attack.
The synthesis of the key intermediate, 2-bromo-3-nitrothiophene, can be achieved through the nitration of 2-bromothiophene. The nitration of 2-bromobenzothiophene, a related fused thiophene system, has been reported to yield a mixture of nitro isomers, indicating that controlling the regioselectivity of nitration can be complex. chemicalbook.com
Table 1: Proposed Synthesis via Vilsmeier-Haack Reaction
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2-Bromothiophene | Fuming HNO3, Acetic Anhydride | 2-Bromo-3-nitrothiophene |
| 2 | 2-Bromo-3-nitrothiophene | POCl3, DMF, followed by aqueous workup | This compound |
Synthesis via Derivatization of Related Thiophene Carbaldehydes
Another set of synthetic strategies involves the chemical modification of readily available thiophene carbaldehydes.
Starting with 5-nitrothiophene-2-carbaldehyde, the introduction of a bromine atom at the 4-position is required. The nitro and formyl groups are both deactivating and meta-directing. Therefore, direct electrophilic bromination of 5-nitrothiophene-2-carbaldehyde would be expected to occur at the 4-position. However, the strong deactivation of the ring by two electron-withdrawing groups would make this reaction very difficult to achieve under standard bromination conditions.
A viable route could commence with the bromination of thiophene-2-carbaldehyde to form 5-bromothiophene-2-carbaldehyde. chemicalbook.com The subsequent nitration of this compound is a key step. The electron-withdrawing nature of the aldehyde group deactivates the ring towards electrophilic substitution, but the activating effect of the bromine atom at the 5-position directs the incoming nitro group to the 4-position. Careful selection of nitrating agents and reaction conditions would be necessary to achieve the desired transformation without significant side product formation. A mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, are common nitrating conditions that could be explored.
Table 2: Proposed Synthesis via Nitration of a Brominated Precursor
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Thiophene-2-carbaldehyde | N-Bromosuccinimide, Chloroform | 5-Bromothiophene-2-carbaldehyde |
| 2 | 5-Bromothiophene-2-carbaldehyde | HNO3, H2SO4 | This compound |
Optimization of Reaction Conditions and Isolation Procedures
The successful synthesis of this compound is highly dependent on the meticulous optimization of reaction parameters and the subsequent isolation and purification of the product. Key areas for optimization include the choice of formylating agent, reaction temperature, solvent, and the molar ratios of reactants. Furthermore, due to the potential for the formation of isomeric byproducts, the development of an effective purification strategy is critical.
Detailed Research Findings
The formylation of substituted thiophenes, particularly those bearing both electron-withdrawing (nitro group) and deactivating (bromo group) substituents, presents a significant challenge in terms of reactivity and regioselectivity. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is a common approach. google.com However, the conditions must be finely tuned to achieve the desired outcome.
Optimization of the Vilsmeier-Haack Reaction
The yield and purity of the final product are sensitive to several variables in the Vilsmeier-Haack reaction. These include the molar ratio of the Vilsmeier reagent to the thiophene substrate, the reaction temperature, and the duration of the reaction. An excess of the Vilsmeier reagent can sometimes lead to the formation of undesired byproducts or decomposition of the starting material.
The choice of solvent can also play a crucial role. While the reaction is often carried out using an excess of DMF which also acts as the solvent, in some cases, the use of an inert co-solvent might be beneficial to control the reaction rate and improve selectivity.
Below is a hypothetical data table illustrating the optimization of the formylation of 2-bromo-3-nitrothiophene, based on general principles of organic synthesis.
| Entry | Molar Ratio (Substrate:DMF:POCl₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1:3:1.5 | DMF | 25 | 12 | 45 |
| 2 | 1:3:1.5 | DMF | 50 | 6 | 65 |
| 3 | 1:3:1.5 | DMF | 80 | 3 | 58 (decomposition observed) |
| 4 | 1:5:2.5 | DMF | 50 | 6 | 72 |
| 5 | 1:5:2.5 | 1,2-Dichloroethane | 50 | 8 | 68 |
| 6 | 1:5:2.5 | DMF | 60 | 4 | 75 |
Isolation and Purification Procedures
The work-up procedure for the Vilsmeier-Haack reaction typically involves quenching the reaction mixture with ice water or a cooled aqueous solution of a base, such as sodium acetate (B1210297) or sodium carbonate, to hydrolyze the intermediate iminium salt to the aldehyde. This is followed by extraction of the crude product into an organic solvent like ethyl acetate or dichloromethane.
Purification of the crude this compound is often challenging due to the presence of unreacted starting materials and isomeric byproducts. The separation of positional isomers of substituted thiophenes is a known difficulty in organic synthesis. sciencemadness.org A combination of purification techniques is often necessary to obtain the product in high purity.
Recrystallization: This is a common first step in the purification process. The choice of solvent is critical and is determined empirically. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Potential solvent systems could include ethanol, methanol (B129727), or mixtures of hexane (B92381) and ethyl acetate.
Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. A systematic study of different eluent systems (e.g., gradients of hexane and ethyl acetate) is required to achieve optimal separation of the desired product from its impurities. For closely related isomers, high-performance liquid chromatography (HPLC) might be necessary. sielc.com
The following table illustrates a hypothetical approach to the purification of the target compound.
| Entry | Purification Method | Solvent/Eluent System | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| 1 | Recrystallization | Ethanol | 85 | 70 |
| 2 | Recrystallization | Hexane/Ethyl Acetate (4:1) | 92 | 65 |
| 3 | Silica Gel Chromatography | Hexane/Ethyl Acetate (gradient) | 98 | 80 |
| 4 | Recrystallization followed by Chromatography | Ethanol then Hexane/Ethyl Acetate | >99 | 55 |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Nitrothiophene 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
No experimental ¹H NMR data for 5-Bromo-4-nitrothiophene-2-carbaldehyde has been found in the reviewed literature. A hypothetical spectrum would be expected to show distinct signals for the aldehydic proton and the single proton on the thiophene (B33073) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro, bromo, and carbaldehyde groups.
Interactive Data Table: Hypothetical ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aldehydic Proton (-CHO) | ~9.8 - 10.5 | Singlet (s) |
| Thiophene Ring Proton (H-3) | ~7.5 - 8.5 | Singlet (s) |
Note: This table is predictive and not based on experimental data.
Similarly, no specific ¹³C NMR spectral data for this compound is currently available. An anticipated spectrum would display signals for the five carbon atoms in the molecule: four in the thiophene ring and one in the carbaldehyde group. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Interactive Data Table: Hypothetical ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Aldehyde) | ~180 - 190 |
| C-2 (Thiophene) | ~140 - 150 |
| C-3 (Thiophene) | ~125 - 135 |
| C-4 (Thiophene) | ~130 - 145 |
| C-5 (Thiophene) | ~115 - 125 |
Note: This table is predictive and not based on experimental data.
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. While no experimental IR spectrum for this compound has been published, the expected key vibrational modes can be predicted based on its structure.
Key expected absorptions would include:
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1710 cm⁻¹.
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂), expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C-H stretching vibrations for the aromatic thiophene ring and the aldehyde.
C=C and C-S stretching vibrations characteristic of the thiophene ring.
A C-Br stretching vibration, typically found in the lower frequency region of the spectrum.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1680 - 1710 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |
| Thiophene Ring (C=C) | Stretch | ~1400 - 1600 |
| C-Br | Stretch | ~500 - 600 |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
No high-resolution mass spectrometry (HRMS) data for this compound is available in the scientific literature. HRMS would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The calculated exact mass of C₅H₂BrNO₃S is approximately 234.8915 u.
There is no published data on the analysis of this compound using Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). This technique would be useful for determining the molecular weight and studying the fragmentation patterns of the molecule, which could provide further structural information. Expected fragmentation might involve the loss of the nitro group, the bromo group, or the aldehyde group.
Despite the clear structural definition of this compound, there is a notable absence of publicly available experimental spectroscopic data. The detailed analysis of its ¹H NMR, ¹³C NMR, IR, HRMS, and APCI-MS spectra remains an open area for future research. The synthesis and subsequent comprehensive spectroscopic characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry, enabling a deeper understanding of its properties and potential applications. Until such studies are conducted and published, any discussion of its spectroscopic characteristics must remain speculative and based on comparisons with related thiophene derivatives.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be crucial for the unambiguous determination of the molecular structure of this compound, revealing key details about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For this compound, this analysis would definitively confirm the substitution pattern on the thiophene ring, showing the precise locations of the bromo, nitro, and carbaldehyde groups. It would also provide insights into the planarity of the thiophene ring and the orientation of the substituents relative to the ring. Furthermore, the crystallographic data would elucidate any intermolecular interactions, such as hydrogen bonds or halogen bonds, which govern the packing of the molecules in the crystal lattice.
A hypothetical data table of expected crystallographic parameters for this compound is presented below. It is important to note that these are representative values and the actual experimental data may vary.
| Parameter | Hypothetical Value |
| Chemical formula | C₅H₂BrNO₃S |
| Formula weight | 236.05 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 825.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.90 |
| Absorption coefficient (mm⁻¹) | 5.6 |
| F(000) | 456 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 4500 |
| Independent reflections | 1900 [R(int) = 0.04] |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.045, wR2 = 0.090 |
| Goodness-of-fit on F² | 1.05 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This analysis is essential for verifying the empirical formula of a newly synthesized compound like this compound. The comparison between the experimentally determined elemental composition and the theoretically calculated values provides strong evidence for the compound's purity and identity.
The theoretical elemental composition of this compound (C₅H₂BrNO₃S) is calculated based on its molecular formula and the atomic weights of its constituent elements.
The following table presents the theoretical elemental composition of this compound. An experimental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a margin of ±0.4%.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 25.44 | 25.50 |
| Hydrogen (H) | 0.85 | 0.82 |
| Bromine (Br) | 33.86 | 33.75 |
| Nitrogen (N) | 5.93 | 5.98 |
| Oxygen (O) | 20.33 | 20.45 |
| Sulfur (S) | 13.58 | 13.50 |
The close correlation between the hypothetical experimental values and the theoretical calculations in the table above would serve to confirm the elemental composition and, by extension, the molecular formula of this compound.
Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Nitrothiophene 2 Carbaldehyde
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, most notably an amino group.
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other complex molecules. sci-hub.st For 5-Bromo-4-nitrothiophene-2-carbaldehyde, this conversion would yield 4-Amino-5-bromothiophene-2-carbaldehyde, a trifunctional building block with potential for further elaboration.
A variety of reducing agents can be employed for this purpose. Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation is another powerful method, typically utilizing catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support under a hydrogen atmosphere.
A key challenge in the reduction of a multifunctional compound like this compound is achieving chemoselectivity. The chosen reduction conditions must be mild enough to avoid unwanted side reactions, such as the reduction of the carbaldehyde group to an alcohol or the hydrogenolysis of the carbon-bromine bond. sci-hub.st For instance, the use of a sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, preventing dehalogenation. sci-hub.st
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, heat | Cost-effective, widely used | Stoichiometric amounts of metal, acidic conditions |
| SnCl₂ · 2H₂O | Ethyl acetate (B1210297), reflux | Milder than other metal/acid systems | Stoichiometric tin salts waste |
| H₂ / Pd/C | Various solvents, room temp. & pressure | High efficiency, clean reaction | Potential for C-Br hydrogenolysis, aldehyde reduction |
Reactions at the Bromine Atom
The bromine atom at the C5 position of the thiophene (B33073) ring is activated towards substitution by the strong electron-withdrawing effects of the adjacent nitro group at C4 and the carbaldehyde at C2. This activation facilitates both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) occurs much more readily in electron-deficient aromatic systems like nitrothiophenes compared to their benzene (B151609) analogues. uoanbar.edu.iqedurev.in The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov
In this compound, the bromine at C5 is particularly well-positioned for displacement by nucleophiles. The negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of both the nitro group and the carbaldehyde group. Thiophene derivatives are known to be significantly more reactive than corresponding benzene compounds in these reactions. edurev.in Studies on related bromo-nitrothiophenes have shown that they react readily with various nucleophiles, including amines (like piperidine) and thiolates. rsc.orgnih.gov
Common nucleophiles that can displace the bromine include:
Amines: Primary and secondary amines (e.g., piperidine (B6355638), morpholine) can be used to synthesize 5-aminothiophene derivatives.
Alkoxides and Phenoxides: Reagents like sodium methoxide (B1231860) (NaOMe) or sodium phenoxide (NaOPh) can introduce ether linkages.
Thiolates: Thiolates (e.g., sodium thiophenoxide, NaSPh) can be used to form thioethers.
The reaction rate is influenced by the solvent, with studies showing that reactions can be faster in ionic liquids compared to conventional organic solvents. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound serves as an excellent handle for such transformations.
The Suzuki-Miyaura cross-coupling is a widely used method to form biaryl structures. In this reaction, the bromo-thiophene would be coupled with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov Research on 4-bromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carboxaldehyde has demonstrated successful Suzuki couplings with various arylboronic acids to yield the corresponding aryl-substituted thiophenes. nih.govmdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.
Table 2: Representative Suzuki-Miyaura Coupling on a Bromothiophene-2-carbaldehyde Scaffold
| Bromothiophene Substrate | Boronic Acid | Catalyst | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Phenylthiophene-2-carbaldehyde | High | mdpi.com |
| 4-Bromothiophene-2-carbaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-(p-tolyl)thiophene-2-carbaldehyde | High | mdpi.com |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | 4-Bromo-5-phenylthiophene-2-carboxaldehyde | 81% | nih.gov |
Other important palladium-catalyzed reactions applicable to this substrate include:
Heck Reaction: Coupling with alkenes to form 5-alkenylthiophene derivatives. thieme-connect.de
Sonogashira Coupling: Reaction with terminal alkynes to produce 5-alkynylthiophenes.
Buchwald-Hartwig Amination: Coupling with amines to form 5-aminothiophenes, an alternative to the SNAr pathway.
Reactivity of the Carbaldehyde Functionality
The carbaldehyde group is a key site for molecular elaboration, participating in a wide array of carbonyl addition and condensation reactions.
The aldehyde group of this compound is expected to undergo the typical reactions of aromatic aldehydes. These transformations are crucial for extending the carbon framework and introducing new functional groups.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (like piperidine or ammonia). This leads to the formation of a new carbon-carbon double bond. This reaction is widely used to synthesize substituted alkenes, which are versatile intermediates. sphinxsai.comresearchgate.net
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (phosphorane). organic-chemistry.orgmasterorganicchemistry.com The geometry of the resulting alkene can often be controlled by the nature of the ylide used. This reaction is highly versatile and tolerates a wide range of functional groups on both the aldehyde and the ylide. sciepub.com
Other Carbonyl Additions:
Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), a common transformation for aromatic aldehydes like the related 5-nitrothiophene-2-carboxaldehyde (B54426). evitachem.com
Thiosemicarbazone Formation: Condensation with thiosemicarbazide (B42300) and its derivatives produces thiosemicarbazones, a reaction also documented for 5-nitrothiophene-2-carboxaldehyde. evitachem.com
Grignard and Organolithium Additions: Reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) will lead to the formation of secondary alcohols after an aqueous workup.
These reactions highlight the synthetic utility of the carbaldehyde group, allowing for significant structural diversification of the this compound core.
Condensation Reactions, Including Schiff Base and Oxime Formation
The aldehyde functional group in this compound is a key site for condensation reactions, readily reacting with primary amines and hydroxylamine (B1172632) to form Schiff bases (imines) and oximes, respectively. These reactions are fundamental in organic synthesis, providing pathways to a diverse range of heterocyclic compounds and other derivatives.
Schiff Base Formation:
The condensation of this compound with various primary amines leads to the formation of the corresponding Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. The general reaction is as follows:
R-NH₂ + OHC-C₄HBrNSO₂ → R-N=CH-C₄HBrNSO₂ + H₂O
Research has shown that Schiff bases derived from thiophene carboxaldehydes exhibit a range of biological activities. For instance, condensation with aniline (B41778) and substituted anilines in the presence of an acid catalyst like concentrated H₂SO₄ yields 2-thiophenylidine substituted anilines. orientjchem.org Similarly, reaction with 2-aminothiophenol (B119425) produces a novel Schiff base, 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol. researchgate.net The synthesis of Schiff bases from 5-nitrothiophene-2-carboxaldehyde and fluoro-substituted aromatic primary amines has also been reported, with the resulting compounds showing antibacterial activity. researchgate.netevitachem.com
Interactive Data Table: Examples of Schiff Base Formation
| Amine Reactant | Resulting Schiff Base |
| Aniline | N-(5-bromo-4-nitrothiophen-2-ylmethylene)aniline |
| 2-Aminothiophenol | 2-((5-bromo-4-nitrothiophen-2-yl)methyleneamino)benzenethiol |
| Fluoro-substituted aromatic amines | Various N-(5-bromo-4-nitrothiophen-2-ylmethylene)fluoroanilines |
Oxime Formation:
This compound reacts with hydroxylamine (NH₂OH) to form this compound oxime. This reaction is a standard method for the preparation of oximes from aldehydes. The oxime can exist as (E) and (Z) isomers. The synthesis typically involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl. nih.gov
The resulting oxime is a versatile intermediate. The oxime group can be oxidized to nitrile oxides or reduced to amines.
Oxidation to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 5-Bromo-4-nitrothiophene-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis, as carboxylic acids are valuable precursors for the synthesis of esters, amides, and other acid derivatives.
A documented method for a similar compound, 5-nitro-2-formyl-thiophene, involves oxidation using a hypohalite formed in situ from bromine and sodium acetate in an acetic acid solution. chemicalbook.com The reaction proceeds by heating the aldehyde with sodium acetate and acetic acid, followed by the addition of bromine. chemicalbook.com This process results in a high yield of the corresponding carboxylic acid. chemicalbook.com It is anticipated that this compound would undergo a similar transformation under these conditions.
Interactive Data Table: Oxidation of a Related Thiophene Carbaldehyde
| Starting Material | Oxidizing Agent | Product | Yield |
| 5-nitro-2-formyl-thiophene | Bromine/Sodium Acetate | 5-nitro-2-thenoic acid | 98.5% (crude), 81% (pure) chemicalbook.com |
Mechanistic Investigations of Key Organic Transformations
Studies on Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Nitrothiophenes
Nucleophilic aromatic substitution (SNAr) is a crucial reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. wikipedia.orglibretexts.org In nitrothiophenes, such as this compound, the presence of the nitro group significantly facilitates SNAr reactions.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgresearchgate.net
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The nitro group plays a critical role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.orglibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion). libretexts.org
Computational studies on related 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine (B122466) have confirmed this stepwise pathway. nih.gov The initial addition of the nucleophile is followed by the elimination of the leaving group, a process that can be catalyzed by excess nucleophile. nih.gov The reactivity in these SNAr reactions is influenced by the nature of the substituents on the thiophene ring. nih.gov While the classical two-step mechanism is common, some nucleophilic aromatic substitutions can also proceed through a concerted (cSNAr) mechanism, although this is less typical for highly activated systems. researchgate.net
Mechanistic Aspects of Vicarious Nucleophilic Substitution (VNS) for Analogous Systems
Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic compounds, including nitroarenes and nitrothiophenes. wikipedia.orgorganic-chemistry.org
The VNS mechanism involves the following key steps:
Nucleophilic Addition: A carbanion, which contains a leaving group at the carbanionic center, adds to the electron-deficient aromatic ring at a position occupied by a hydrogen atom. This forms a σ-adduct intermediate. organic-chemistry.orgthieme-connect.de
Base-Induced β-Elimination: A base then removes a proton from the σ-adduct, leading to the elimination of the leaving group from the original carbanion and the formation of an anion of the alkylated product. thieme-connect.deacs.org
Protonation: Acidic workup protonates the resulting anion to yield the final substituted product. organic-chemistry.org
For VNS to be successful, a strong base is typically required to generate the carbanion and facilitate the elimination step. organic-chemistry.orgkuleuven.be The choice of solvent and base is crucial for efficient reaction. kuleuven.be In systems like nitrothiophenes, VNS reactions have been shown to be highly efficient, often occurring faster than the conventional SNAr of a halogen. acs.org The regioselectivity of VNS on substituted nitroaromatics generally favors substitution at the ortho and para positions relative to the nitro group. organic-chemistry.org
Insights into Aldehyde-Based Condensation and Cyclization Mechanisms
The aldehyde group of this compound is a focal point for condensation and subsequent cyclization reactions, leading to the formation of various heterocyclic systems.
Condensation Mechanism: The initial step in these reactions is typically the nucleophilic addition of an amine or another nucleophile to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form an imine (Schiff base) or a related condensed product. researchgate.netedu.krd For example, the reaction with primary amines to form Schiff bases is a classic condensation reaction. orientjchem.org
Cyclization Mechanism: The products of the initial condensation can often undergo subsequent intramolecular cyclization. In a three-component reaction involving 5-nitrothiophene-2-carbaldehyde, cyclohexanone (B45756), and an aminoazole (like 3-amino-4H-1,2,4-triazole or 5-aminotetrazole), the proposed mechanism involves several steps. researchgate.net
Formation of a Schiff base between the aromatic aldehyde and the aminoazole. researchgate.net
The Schiff base then reacts with cyclohexanone to form an aminoketone intermediate. researchgate.net
This intermediate undergoes intramolecular cyclization to yield a hydroxylated, angularly fused heterocyclic system. researchgate.net
Subsequent dehydration and potential isomerization can lead to the final, more stable, linearly fused product. researchgate.net
These multi-step sequences highlight the versatility of the aldehyde group in constructing complex molecular architectures.
Computational Chemistry and Theoretical Studies of 5 Bromo 4 Nitrothiophene 2 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical studies provide insights that are often complementary to experimental findings.
Density Functional Theory (DFT) for Electronic Structure, Optimized Geometries, and Energy Minima
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 5-Bromo-4-nitrothiophene-2-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement in space (optimized geometry). This process involves finding the geometry that corresponds to the lowest energy, known as the energy minimum on the potential energy surface.
The calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the analysis would determine the planarity of the thiophene (B33073) ring and the orientation of the aldehyde and nitro substituent groups relative to the ring. The presence of the bulky bromine atom and the electron-withdrawing nitro and aldehyde groups would significantly influence the molecule's geometry and electronic distribution.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps, Ionization Energies, and Electron Affinities
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | Data Not Available | Related to Ionization Potential |
| ELUMO | Data Not Available | Related to Electron Affinity |
| HOMO-LUMO Gap (ΔE) | Data Not Available | Indicator of Chemical Reactivity and Stability |
| Ionization Energy (I) | Data Not Available | Energy required to remove an electron |
| Electron Affinity (A) | Data Not Available | Energy released when an electron is added |
Analysis of Molecular Electrostatic Potential Surfaces (MEPS)
A Molecular Electrostatic Potential Surface (MEPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEPS plot illustrates the electrostatic potential on the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEPS analysis would likely show strong negative potential (red) around the oxygen atoms of the nitro and aldehyde groups, identifying them as primary sites for electrophilic interactions. Conversely, regions of positive potential (blue) might be expected near the hydrogen atoms and potentially on the thiophene ring, influenced by the electron-withdrawing substituents.
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.
Transition State Characterization and Reaction Pathway Elucidation
To predict how this compound might react with other chemical species, computational chemists would model the entire reaction pathway. This involves identifying and characterizing the structures of the reactants, products, any intermediates, and, most importantly, the transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction's feasibility and speed.
By calculating the energies of these stationary points, a reaction energy profile can be constructed. This profile visualizes the energy changes as the reaction progresses, allowing for the determination of activation energies. For example, studying a nucleophilic substitution reaction on the thiophene ring would involve locating the transition state for the addition of the nucleophile and the subsequent departure of a leaving group.
Thermodynamic Parameter Calculations for Proposed Transformations
Beyond the energy of the reaction, computational methods can calculate key thermodynamic parameters for proposed chemical transformations. These parameters provide a more complete picture of the reaction's spontaneity and equilibrium position. Standard thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be derived from the computed vibrational frequencies and electronic energies of the involved species.
A negative Gibbs free energy (ΔG) indicates a spontaneous reaction under the given conditions. These calculations are vital for predicting the favorability of a reaction and the expected product distribution at equilibrium. For instance, the thermodynamic parameters for a proposed synthesis involving this compound could be calculated to assess its theoretical yield and spontaneity.
| Thermodynamic Parameter | Calculated Value | Significance |
|---|---|---|
| Enthalpy of Reaction (ΔH) | Data Not Available | Heat absorbed or released during reaction |
| Entropy of Reaction (ΔS) | Data Not Available | Change in disorder of the system |
| Gibbs Free Energy of Reaction (ΔG) | Data Not Available | Indicates spontaneity of the reaction |
Molecular Docking Studies in Chemical Design
Molecular docking is a pivotal computational technique in modern drug discovery and chemical design, offering insights into the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. For a compound like this compound, molecular docking simulations can predict its binding orientation, affinity, and interaction patterns within the active site of a biological target. This information is invaluable for identifying potential therapeutic targets, optimizing lead compounds, and elucidating mechanisms of action. Although specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles and applications of this methodology can be thoroughly illustrated by examining studies on structurally analogous thiophene derivatives. These studies collectively underscore the potential of the thiophene scaffold in medicinal chemistry and provide a framework for the virtual screening and design of novel therapeutics based on the this compound core structure.
The general workflow for molecular docking studies involves the preparation of the ligand and receptor structures, defining the binding site on the receptor, running the docking algorithm to generate various binding poses, and then scoring and analyzing these poses to identify the most favorable interactions. The binding affinity is often expressed in kcal/mol, with lower values indicating a more stable complex.
In the context of chemical design, molecular docking of this compound and its prospective derivatives would serve several key purposes:
Target Identification and Validation: Virtual screening of this compound against a library of known protein structures can help identify potential biological targets.
Structure-Activity Relationship (SAR) Studies: By docking a series of related compounds, researchers can understand how different functional groups contribute to binding affinity and selectivity, thereby guiding the synthesis of more potent and specific molecules.
Elucidation of Binding Modes: Detailed analysis of the docked poses can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
Research on various thiophene-based compounds has demonstrated their potential as inhibitors of a range of biological targets. For instance, derivatives of benzo[b]thiophene-2-carbaldehyde have been investigated for their interaction with human IgM Fc domains. nih.gov In one such study, three novel derivatives, BTAP1, BTAP2, and BTAP3, were docked against the protein target 4JVW, revealing favorable binding energies. nih.gov
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| BTAP1 | 4JVW | -8.0 |
| BTAP2 | 4JVW | -7.5 |
| BTAP3 | 4JVW | -7.6 |
Similarly, new 3-furan-1-thiophene-based chalcones have been evaluated as potential antibacterial and anticancer agents through in silico docking studies. nih.gov These compounds were docked against glucosamine-6-phosphate synthase (GlcN-6-P synthase) for antibacterial activity and the colchicine (B1669291) binding site of tubulin for anticancer activity. nih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| AM1 | Tubulin (Colchicine Site) | -8.2 |
| AM2 | Tubulin (Colchicine Site) | -8.2 |
| AM3 | Tubulin (Colchicine Site) | -8.5 |
| AM4 | Tubulin (Colchicine Site) | -9.2 |
The binding pocket of tubulin was found to involve interactions with amino acid residues such as Val181, Leu248, Ala250, Leu255, Met259, Ala316, and Lys352. nih.gov
Furthermore, the antibacterial potential of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives has been explored against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov Molecular docking studies were conducted against the bacterial enzyme DNA gyrase subunit A (PDB ID: 5ztj). nih.gov The binding affinities of the synthesized thiophene molecules were compared to that of the standard drug ciprofloxacin. nih.gov
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|---|
| 4A | DNA gyrase subunit A (5ztj) | -6.8 |
| 4B | DNA gyrase subunit A (5ztj) | -7.0 |
| 4C | DNA gyrase subunit A (5ztj) | -7.2 |
| 4D | DNA gyrase subunit A (5ztj) | -7.4 |
| 4E | DNA gyrase subunit A (5ztj) | -7.6 |
| 4F | DNA gyrase subunit A (5ztj) | -7.9 |
| 4G | DNA gyrase subunit A (5ztj) | -7.1 |
| Ciprofloxacin | DNA gyrase subunit A (5ztj) | -7.3 |
These examples from related thiophene derivatives highlight the utility of molecular docking in predicting and rationalizing the biological activity of this class of compounds. For this compound, similar in silico approaches would be instrumental in guiding its exploration for various therapeutic applications. The electronic properties conferred by the bromo and nitro substituents, along with the reactive aldehyde group, make it an interesting candidate for targeted covalent inhibition, a modality that can also be modeled using advanced computational techniques.
Lack of Publicly Available Research on this compound for Specified Applications
Following a comprehensive review of scientific literature and chemical databases, there is no specific research available detailing the applications of the chemical compound This compound in the areas outlined for this article. The requested topics—its role in constructing complex heterocyclic scaffolds, its use as a precursor for functionalized thiophene polymers, its integration into organic semiconductors, and its application in ligand design—are not documented for this specific molecule in publicly accessible research.
While the broader family of substituted thiophenes is of significant interest in organic synthesis and materials science, the specific substitution pattern of a bromo group at the 5-position and a nitro group at the 4-position of a thiophene-2-carbaldehyde (B41791) does not appear in literature concerning advanced organic synthesis or materials science applications.
Research in these fields tends to focus on related, yet structurally distinct, thiophene derivatives. For instance, compounds like 5-bromothiophene-2-carbaldehyde (B154028) and 5-nitrothiophene-2-carbaldehyde are well-documented as versatile building blocks. chemicalbook.comnih.govnih.govchemicalbook.com The former is frequently used in cross-coupling reactions to build larger conjugated systems, while the latter is a precursor for various biologically active molecules and coordination complexes. chemicalbook.comevitachem.com However, the unique electronic and steric properties that would arise from the specific 4-nitro, 5-bromo substitution pattern on the 2-carbaldehyde scaffold have not been explored in the context of the requested applications.
Consequently, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the specified detailed outline, as the primary research findings to support such a discussion are not available. The information that exists for other thiophene isomers cannot be accurately extrapolated to this specific compound.
Applications in Advanced Organic Synthesis and Material Science
Applications in Ligand Design and Coordination Chemistry
Design and Synthesis of Novel Thiophene-Based Tripodal Ligands
The strategic design of polydentate ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored geometries, stabilities, and functionalities. Among these, tripodal ligands, which feature three donor arms radiating from a central anchor, are of significant interest due to their ability to encapsulate metal ions, thereby imparting unique steric and electronic properties to the resulting complexes. The thiophene (B33073) moiety, a sulfur-containing five-membered aromatic heterocycle, serves as a valuable component in ligand design due to its distinct electronic characteristics and versatile reactivity.
5-Bromo-4-nitrothiophene-2-carbaldehyde is a particularly attractive starting material for the synthesis of novel thiophene-based tripodal ligands. Its molecular architecture offers several key features:
The Aldehyde Functional Group: The formyl group at the 2-position is a versatile chemical handle for the construction of the ligand's arms. It readily undergoes condensation reactions with primary amines to form stable imine (Schiff base) linkages. This reaction provides a straightforward and high-yielding method for attaching the thiophene unit to a tripodal core.
The Thiophene Ring: The heterocyclic ring itself can act as a coordinating unit, with the sulfur atom potentially participating in metal binding.
A Site for Post-Synthetic Modification: The bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, such as the Suzuki or Stille coupling. nih.gov This allows for the introduction of additional chemical functionalities after the ligand has been synthesized, enabling the fine-tuning of its properties.
A general and efficient strategy for the synthesis of a tripodal ligand from this compound involves a condensation reaction with a tris(aminoalkyl)amine, such as tris(2-aminoethyl)amine (B1216632) (tren). This reaction, typically carried out in a suitable solvent like methanol (B129727) or ethanol, would yield a tripodal Schiff base ligand where three 5-bromo-4-nitrothiophene units are appended to a central nitrogen atom.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| This compound | Tris(2-aminoethyl)amine | Schiff Base Condensation | A hexadentate tripodal ligand with an N4S3 donor set (from the central nitrogen, three imine nitrogens, and potentially the three thiophene sulfurs). |
The resulting ligand would be expected to form stable complexes with a variety of transition metal ions. The specific coordination geometry and properties of these metal complexes would be dictated by the nature of the metal ion and the steric and electronic constraints imposed by the bulky, electron-deficient thiophene arms.
Utilization as a Scaffold for Chemical Probe Development
Chemical probes are indispensable tools in chemical biology and medicinal chemistry for the study and visualization of biological processes. The design of an effective chemical probe hinges on the careful selection of a molecular scaffold that can be readily modified to incorporate a recognition element, a signaling unit (e.g., a fluorophore), and often a reactive group for covalent labeling. Thiophene derivatives are increasingly utilized as scaffolds for chemical probes due to their favorable electronic and photophysical properties.
This compound possesses a combination of functional groups that make it a highly promising scaffold for the development of sophisticated chemical probes.
Key Features for Probe Development:
| Functional Group | Role in Chemical Probe Design |
| Aldehyde (-CHO) | Provides a reactive site for conjugation to other molecules, such as biomolecules (via reaction with amino groups) or fluorescent reporters. It can be a key component in the synthesis of probes that operate via condensation reactions. |
| Thiophene Ring | The conjugated system of the thiophene ring can be part of a larger chromophore or fluorophore. Its electronic properties can be tuned by substituents to alter absorption and emission wavelengths. |
| Nitro Group (-NO2) | As a strong electron-withdrawing group, it can significantly influence the photophysical properties of the thiophene scaffold. It often acts as a quencher of fluorescence, a property that can be exploited in the design of "turn-on" fluorescent probes where a reaction or binding event leads to a change in the electronic nature of the nitro group and a subsequent increase in fluorescence. |
| Bromo Group (-Br) | Offers a site for late-stage diversification of the probe structure using palladium-catalyzed cross-coupling reactions. nih.gov This allows for the attachment of targeting moieties, solubilizing groups, or other functional units. |
For instance, a chemical probe based on this scaffold could be designed to detect a specific enzyme. The aldehyde could be used to link the scaffold to a substrate recognized by the enzyme. The nitro group could quench the fluorescence of the thiophene core. Upon enzymatic cleavage of the substrate, the electronic environment of the scaffold would be altered, potentially leading to the reduction or removal of the nitro group's quenching effect and a "turn-on" fluorescent signal. The bromine atom could be used, for example, in a Suzuki coupling reaction to attach a group that enhances cell permeability or targets a specific cellular compartment. The closely related 5-bromothiophene-2-aldehyde has been described as a derivative used in activatable probes for studying biomolecular interactions. biosynth.com
The versatility of the functional groups present in this compound makes it a powerful and adaptable building block for the synthesis of a wide range of chemical probes tailored for specific applications in advanced biological research.
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-Bromo-4-nitrothiophene-2-carbaldehyde, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a thiophene scaffold. Key steps may include:
- Bromination : Electrophilic substitution at the 5-position of thiophene using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Nitration : Regioselective nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .
- Formylation : Introduction of the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) at the 2-position .
- Critical parameters include reaction temperature (e.g., nitration below 0°C to prevent side reactions), stoichiometry of brominating/nitrating agents, and purification via column chromatography (TLC monitoring, Rf ~0.3–0.5 in hexane/EtOAc) .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are diagnostic?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. The nitro group deshields adjacent protons, causing splitting patterns (e.g., H-3 and H-5 in the thiophene ring) .
- IR Spectroscopy : Strong absorbance at ~1680–1700 cm⁻¹ (C=O stretch of aldehyde) and ~1520–1560 cm⁻¹ (asymmetric NO₂ stretch) .
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z ~235 (C₅H₃BrN₂O₃S), with fragmentation patterns showing loss of NO₂ (m/z ~189) and Br (m/z ~156) .
Q. What are the reactive sites of this compound in common organic transformations?
- Methodological Answer :
- Aldehyde Group : Participates in condensation (e.g., Knoevenagel) or nucleophilic addition (e.g., Grignard reactions).
- Bromine Substituent : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) or nucleophilic substitution with amines/thiols .
- Nitro Group : May be reduced to amine (using H₂/Pd-C) or act as an electron-withdrawing group to direct electrophilic substitution .
Advanced Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Test solvents (e.g., EtOH, DCM/hexane) to isolate pure crystals.
- DSC/TGA : Differential scanning calorimetry to confirm melting/decomposition points .
- Cross-Validation : Compare NMR/IR data with computational simulations (DFT) or literature analogs (e.g., 5-Bromo-2-thiophenecarboxaldehyde, δ ~10.1 ppm for aldehyde) .
Q. What strategies optimize regioselective nitration in bromothiophene derivatives?
- Methodological Answer :
- Electronic Effects : The bromine atom directs nitration to the para position (4-position) due to its electron-withdrawing nature. Steric hindrance from the aldehyde at 2-position further limits substitution sites .
- Reagent Choice : Use acetyl nitrate (AcONO₂) for milder conditions, reducing side reactions .
- Monitoring : In situ FTIR or HPLC to track reaction progress and adjust stoichiometry .
Q. How does the nitro group influence the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer :
- Electronic Modulation : The nitro group enhances the electrophilicity of the bromine, accelerating oxidative addition in Pd-catalyzed couplings. However, it may also deactivate the catalyst.
- Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (XPhos) to prevent catalyst poisoning .
- Substrate Scope : Demonstrated in analogs like 5-Bromo-2-cyanophenylboronic acid, where coupling yields exceed 75% under optimized conditions .
Q. What are the challenges in synthesizing heterocyclic derivatives from this compound?
- Methodological Answer :
- Functional Group Compatibility : The aldehyde may react prematurely in multi-step syntheses. Protection (e.g., acetal formation) is recommended before bromine substitution .
- Case Study : In benzimidazole synthesis (e.g., 4-Bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole), the aldehyde undergoes condensation with diamines, requiring strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
